1-(2-Methoxyphenyl)-1-propanol CAS 7452-01-9 properties
1-(2-Methoxyphenyl)-1-propanol CAS 7452-01-9 properties
CAS: 7452-01-9 Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol [1][2]
Executive Summary
1-(2-Methoxyphenyl)-1-propanol is a chiral benzylic alcohol derivative featuring an ortho-methoxy substitution on the phenyl ring.[2] This structural motif renders it a critical intermediate in the synthesis of enantiopure pharmaceuticals, particularly in the development of beta-blockers and lignin model compounds. Its steric bulk, provided by the ortho-methoxy group, influences both the stereoselectivity of its synthesis and its reactivity in downstream nucleophilic substitutions.
This guide details the physicochemical properties, validated synthetic protocols, stereochemical resolution strategies, and safety handling required for high-integrity research and development.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
The compound exists as a colorless to pale yellow oily liquid.[2] The presence of the hydroxyl group at the benzylic position (C1) creates a chiral center, meaning the commercial material is typically a racemate unless specified as an enantiomer.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7452-01-9 | [NCBI, 2025] |
| IUPAC Name | 1-(2-Methoxyphenyl)propan-1-ol | [NCBI, 2025] |
| Molecular Formula | C₁₀H₁₄O₂ | [ChemSrc, 2025] |
| Molecular Weight | 166.22 g/mol | [NCBI, 2025] |
| Boiling Point | 259–260 °C (at 760 mmHg) | [ChemSrc, 2025] |
| Density | 1.032 g/mL (at 25 °C) | [ChemSrc, 2025] |
| Solubility | Insoluble in water; soluble in EtOH, Et₂O, CHCl₃ | Inferred from structure |
| Flash Point | >100 °C (Predicted) | Standard for benzylic alcohols |
Synthetic Pathways[2]
Two primary pathways are established for the synthesis of 1-(2-Methoxyphenyl)-1-propanol. The choice of pathway depends on the availability of precursors: o-Anisaldehyde (Pathway A) or o-Methoxypropiophenone (Pathway B).
Pathway A: Grignard Addition (Nucleophilic Addition)
This method allows for the construction of the carbon skeleton from the aldehyde and is preferred when the ketone precursor is unavailable.
Protocol:
-
Reagents: o-Anisaldehyde (1.0 eq), Ethylmagnesium bromide (1.2 eq, 3.0 M in Et₂O), Anhydrous THF.
-
Procedure:
-
Charge a flame-dried 3-neck flask with o-anisaldehyde in anhydrous THF under N₂ atmosphere.
-
Cool to 0 °C.
-
Add EtMgBr dropwise over 30 minutes.[2] The ortho-methoxy group may coordinate with Mg, potentially influencing the transition state geometry.
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Slowly add saturated NH₄Cl solution at 0 °C.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 8:2).[2]
-
Pathway B: Ketone Reduction (Hydride Transfer)
Reduction of 1-(2-methoxyphenyl)-1-propanone is the most direct route to the alcohol.
Protocol:
-
Reagents: 1-(2-Methoxyphenyl)-1-propanone (1.0 eq), Sodium Borohydride (NaBH₄, 0.6 eq), Methanol.[2]
-
Procedure:
-
Dissolve the ketone in MeOH at 0 °C.
-
Add NaBH₄ portion-wise to control H₂ evolution.[2]
-
Stir at 0 °C for 1 hour, then warm to RT.
-
Validation: Monitor disappearance of the ketone carbonyl peak (approx. 1680 cm⁻¹) via IR or TLC.[2]
-
Quench: Add 1M HCl carefully to destroy excess hydride.
-
Isolation: Evaporate MeOH, extract aqueous residue with DCM.
-
Visualization: Synthetic Workflow
Figure 1: Dual synthetic pathways for CAS 7452-01-9 via Grignard addition or Ketone reduction.
Stereochemistry & Chiral Resolution
The pharmacological activity of benzylic alcohols often resides in a single enantiomer.[2] Due to the proximity of the ortho-methoxy group, steric hindrance can be leveraged for Enzymatic Kinetic Resolution .
Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylate one enantiomer (typically the R-isomer) of secondary alcohols, leaving the S-isomer as the free alcohol.
Protocol: Kinetic Resolution
-
Substrate: Racemic 1-(2-Methoxyphenyl)-1-propanol.
-
Acyl Donor: Vinyl acetate (acts as both solvent and reagent) or MTBE with vinyl acetate (3 eq).[2]
-
Catalyst: Immobilized CAL-B (e.g., Novozym 435).[2]
-
Conditions: Shake at 30–40 °C. Monitor conversion via Chiral HPLC.
-
Termination: Stop reaction at 50% conversion.
-
Separation: The resulting ester and unreacted alcohol have significantly different R_f values and can be separated by flash column chromatography.[2]
Visualization: Kinetic Resolution
Figure 2: Enzymatic kinetic resolution workflow to isolate enantiopure (R) and (S) isomers.
Applications in Drug Development
1-(2-Methoxyphenyl)-1-propanol serves as a versatile building block:
-
Chiral Amines Synthesis: The hydroxyl group can be converted to an azide (via Mitsunobu reaction or mesylation/azidation) and reduced to a primary amine.[2] These amines are pharmacophores in various CNS-active agents.
-
Lignin Model Studies: The compound mimics the guaiacyl (G-unit) structure found in lignin.[2] It is used to study the cleavage of
-O-4 linkages under pulping or biofuel processing conditions [Protocols.io, 2022]. -
Fragrance Precursors: Similar to anisaldehyde, the esters of this alcohol (e.g., the acetate derived from resolution) often possess distinct floral or fruity olfactory profiles [Fragrance Conservatory, 2025].
Analytical Characterization
To validate the identity of the synthesized product, the following spectral signatures are expected:
-
¹H NMR (CDCl₃, 400 MHz):
-
IR Spectroscopy:
Safety & Handling (SDS Summary)
Hazard Classification:
-
Eye Irritation: Category 2A.[2]
-
Flammability: Combustible Liquid (Flash point likely >90°C but <100°C).[2]
Handling Protocols:
-
PPE: Wear nitrile gloves and safety goggles.[2] The compound is an organic solvent and may defat skin.[2]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation to the ketone.
-
Spill: Absorb with sand or vermiculite; do not flush into sewers [NOAA, 2025].[2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 347969, 1-(2-Methoxyphenyl)propan-1-one (Precursor and related data).[2] Retrieved from [Link][2]
-
ChemSrc. (2025).[2][5] 1-(2-Methoxyphenyl)-1-propanol CAS#:7452-01-9 Chemical & Physical Properties. Retrieved from [Link][2]
-
Protocols.io. (2022).[2] Synthetic Procedure of Lignin Model Compounds.[2] Retrieved from [Link][2]
-
Fragrance Conservatory. (2025).[2][5][6] Ethyl 2-methylbutyrate and related esters (Contextual reference for fruity/floral esters).[2] Retrieved from [Link][2]
Sources
- 1. 1-(2-Methoxyphenyl)-1-propanol/CAS:7452-01-9-HXCHEM [hxchem.net]
- 2. 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
